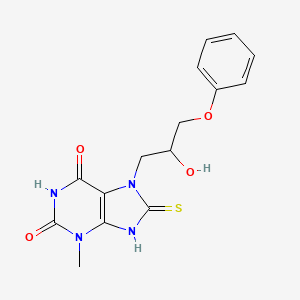

7-(2-hydroxy-3-phenoxypropyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

Historical Development of Purine-Based Compounds

Purine chemistry traces its origins to the late 19th century, when Emil Fischer first synthesized purine in 1898 after isolating uric acid from kidney stones. The Traube purine synthesis (1900), which involves condensing amine-substituted pyrimidines with formic acid, established foundational methodologies for generating purine scaffolds. Mid-20th-century work by Oro, Kamat, and Orgel demonstrated that hydrogen cyanide oligomerization could yield purines under prebiotic conditions, linking these compounds to abiogenesis hypotheses. Modern innovations, such as Nam et al.’s 2018 microdroplet condensation technique for ribonucleoside formation, have further expanded synthetic accessibility.

The structural modularity of purines—enabling substitutions at positions 2, 6, 7, 8, and 9—has driven their diversification into pharmaceuticals. For instance, 6-mercaptopurine (6-MP), a thiopurine antimetabolite, emerged in the 1950s as a cornerstone chemotherapy agent for acute lymphoblastic leukemia (ALL).

Significance in Medicinal Chemistry Research

Purine derivatives occupy a central role in drug discovery due to their mimicry of endogenous nucleobases. Key therapeutic applications include:

The compound of interest, with its 8-mercapto and 3-methyl groups, exemplifies strategic modifications to enhance target engagement. The 2-hydroxy-3-phenoxypropyl side chain may improve solubility or modulate pharmacokinetics, as seen in prodrug designs.

Evolution of Mercaptopurine Derivatives in Scientific Literature

Mercaptopurine derivatives have evolved from simple thiopurines to multifunctional hybrids. Early analogues like 6-MP inhibited hypoxanthine-guanine phosphoribosyltransferase (HGPRTase), depleting intracellular purine pools. Later iterations incorporated substituents to mitigate resistance mechanisms:

- Amino Acid Conjugates : Krasnov et al. attached amino acids to C6 of purines via nucleophilic substitution, enhancing cellular uptake.

- Chiral Carbon Additions : Hassan et al. synthesized 1,3,5-thiadiazino[2,3-f]purines via Mannich reactions, introducing stereochemical complexity.

- Regioselective Alkylation : Villegas et al. achieved N7/N9 selectivity using Suzuki couplings, critical for optimizing binding affinity.

These advances address limitations such as metabolic instability and off-target effects, as summarized below:

Table 1: Structural Modifications in Mercaptopurine Derivatives

Current Research Landscape

Recent studies emphasize rational design and sustainable synthesis:

- Green Chemistry : Bettencourt et al. developed microwave-assisted reactions reducing 6-cyanopurine synthesis times from hours to minutes.

- Computational Modeling : Molecular docking studies predict interactions between 8-mercapto substituents and cysteine residues in target enzymes.

- Targeted Delivery : Krasnov’s amino acid-linked purines exploit transporter-mediated uptake, minimizing systemic toxicity.

Ongoing clinical trials explore purine derivatives in neurodegenerative diseases and antiviral therapies, underscoring their enduring versatility.

Properties

IUPAC Name |

7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-sulfanylidene-9H-purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O4S/c1-18-12-11(13(21)17-14(18)22)19(15(24)16-12)7-9(20)8-23-10-5-3-2-4-6-10/h2-6,9,20H,7-8H2,1H3,(H,16,24)(H,17,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHANQWERUNOJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=S)N2)CC(COC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-hydroxy-3-phenoxypropyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo various chemical transformations such as alkylation, thiolation, and hydroxylation. The reaction conditions may involve the use of catalysts, specific solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions may lead to the formation of thiols or other reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, leading to various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Research indicates that this compound exhibits anti-inflammatory and antioxidant properties. These activities are essential in addressing conditions characterized by chronic inflammation, such as arthritis and gout.

Anti-inflammatory Mechanisms

- Cytokine Inhibition : The compound significantly inhibits pro-inflammatory cytokines like IL-1β and TNF-α, which are crucial in mediating inflammatory responses.

- NLRP3 Inflammasome Modulation : It has been shown to modulate the NLRP3 inflammasome pathway, impacting the inflammatory response to monosodium urate (MSU) crystals.

Antioxidant Properties

The compound's antioxidant activity is linked to its ability to scavenge free radicals and reduce oxidative stress, which is implicated in various pathological conditions.

Research Findings

Recent studies have explored the effects of this compound on inflammatory pathways. For instance, it was found to downregulate inflammatory markers in macrophage cell lines stimulated with lipopolysaccharide (LPS) and MSU crystals. This downregulation includes the inhibition of NF-kB activation, a key transcription factor involved in inflammation.

Additionally, the compound has demonstrated the ability to inhibit xanthine oxidase (XOD), an enzyme associated with uric acid production. This inhibition suggests potential benefits in managing hyperuricemia, a condition often leading to gout.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Macrophage Study : In vitro experiments showed that treatment with 7-(2-hydroxy-3-phenoxypropyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione resulted in a significant reduction in the secretion of inflammatory cytokines from macrophages exposed to LPS.

- Xanthine Oxidase Inhibition : Another study reported that this compound effectively inhibited xanthine oxidase activity in vitro, suggesting its potential use as a therapeutic agent for conditions associated with elevated uric acid levels.

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 7-(2-hydroxy-3-phenoxypropyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific context of its use.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects on Reactivity : The thioacetic acid group in M4 introduces a carboxylic acid moiety, enabling salt formation or conjugation, unlike the simpler -SH group in the target compound.

- Steric Effects : Bulky groups (e.g., THF-methyl in 11d ) may reduce enzymatic metabolism but limit solubility.

Spectral and Physicochemical Comparisons

Table 2: Spectral Data and Physicochemical Properties

Key Observations:

- NMR Shifts : The target compound’s hydroxypropyl group would show characteristic δ ~3.5–4.5 for CH2 and CH-OH protons, overlapping with signals in M4 and dimer 12.

- Thermal Stability: The dimer 12 has a high melting point (241–243°C) due to strong intermolecular disulfide bonds, unlike the monomeric target compound.

Biological Activity

7-(2-Hydroxy-3-phenoxypropyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure

The molecular formula of this compound is , and its structural characteristics contribute to its biological activity. The presence of the mercapto group and the phenoxypropyl moiety are particularly significant for its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit significant cytotoxic effects against various cancer cell lines, including colon cancer cells (COLO 205). The mechanism appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment .

Antioxidant Activity

The compound also demonstrates notable antioxidant properties. Its ability to scavenge free radicals has been evaluated using in vitro assays, indicating that it can reduce oxidative stress in cellular environments. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation. This inhibition could be linked to the mercapto group, which is known to interact with thiol-sensitive sites on enzymes .

Case Studies

- Study on Anticancer Activity : In a controlled laboratory setting, this compound was tested against COLO 205 cells. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting strong efficacy at micromolar concentrations .

- Antioxidant Assays : The compound was subjected to DPPH and ABTS assays to evaluate its free radical scavenging ability. It exhibited comparable activity to standard antioxidants such as ascorbic acid, highlighting its potential as a natural antioxidant .

- Enzyme Inhibition Studies : The compound was tested against cyclooxygenase (COX) enzymes, showing promising inhibition rates that suggest potential anti-inflammatory applications. Further kinetic studies are necessary to elucidate the exact mechanism of action .

Data Summary

Q & A

Q. What are the optimal synthetic pathways for 7-(2-hydroxy-3-phenoxypropyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione, and how can purity be ensured?

Methodological Answer: Synthesis involves multi-step protocols typical of purine derivatives, including nucleophilic substitution at the 8-position (to introduce the mercapto group) and alkylation at the 7-position. Key steps:

Purine Core Modification: Start with 3-methylxanthine derivatives. Introduce the 2-hydroxy-3-phenoxypropyl group via alkylation under basic conditions (e.g., NaH in DMF) .

Thiolation at C8: Use Lawesson’s reagent or H2S to introduce the mercapto group, ensuring anhydrous conditions to avoid oxidation .

Purification: Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and verify purity via HPLC (C18 column, UV detection at 254 nm). Purity >95% is critical for reproducible biological assays .

Q. How can structural characterization of this compound be systematically validated?

Methodological Answer: Combine spectroscopic and computational methods:

- NMR: Confirm substitution patterns (e.g., <sup>1</sup>H-NMR for methyl groups at δ ~3.3 ppm, phenoxy protons at δ ~6.8–7.4 ppm) .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (expected [M+H]<sup>+</sup> ~435.4 g/mol based on analogs) .

- Computational Modeling: Use Gaussian or ORCA for geometry optimization and vibrational frequency matching with experimental IR data .

Q. What are the key physicochemical properties affecting solubility and stability?

Methodological Answer:

- Solubility: Limited in water due to hydrophobic phenoxy and propyl groups. Use DMSO for stock solutions (test stability via UV-Vis over 24 hours) .

- pH Stability: Conduct accelerated degradation studies (e.g., pH 1–13 at 37°C). Mercapto groups may oxidize to disulfides under basic conditions, requiring inert atmospheres .

Advanced Research Questions

Q. How do structural modifications at the 7- and 8-positions influence biological activity?

Methodological Answer: Use structure-activity relationship (SAR) studies:

- 8-Mercapto Group: Compare with 8-amino or 8-alkylthio analogs. Mercapto groups enhance nucleophilicity, potentially forming disulfide bonds with cysteine residues in target proteins (e.g., kinases) .

- 7-Phenoxypropyl Chain: Replace with shorter alkyl chains (e.g., ethyl) to assess impact on membrane permeability (logP calculations via ChemDraw) .

Example Data Table:

| Substituent at C8 | IC50 (µM) for Kinase X | LogP |

|---|---|---|

| -SH (Mercapto) | 0.15 | 2.8 |

| -NH2 | 1.2 | 1.9 |

| -SCH3 | 0.45 | 2.5 |

Q. How to resolve contradictions in reported biological activity across studies?

Methodological Answer: Discrepancies may arise from assay conditions or impurity profiles:

- Assay Optimization: Standardize cell lines (e.g., HeLa vs. HEK293) and incubation times. Test under hypoxia vs. normoxia for redox-sensitive targets .

- Metabolite Interference: Use LC-MS to identify degradation products (e.g., oxidized mercapto groups) during long-term assays .

Q. What experimental strategies elucidate the mechanism of covalent interactions with biological targets?

Methodological Answer:

- Mass Spectrometry: Perform intact protein MS to detect adduct formation (e.g., +78 Da shift from disulfide bonds) .

- Mutagenesis: Replace cysteine residues in target proteins (e.g., via CRISPR-Cas9) to confirm covalent binding .

Q. How to design experiments assessing enantiomeric effects of the 2-hydroxypropyl group?

Methodological Answer:

- Chiral Synthesis: Use enantiopure starting materials (e.g., (R)- or (S)-epichlorohydrin) .

- Biological Testing: Compare IC50 values of enantiomers in enzyme inhibition assays. For example, (R)-enantiomers may show 10-fold higher potency due to steric fit in binding pockets .

Key Recommendations for Researchers

- Synthetic Reproducibility: Document reaction conditions (e.g., solvent purity, inert gas use) to minimize batch-to-batch variability .

- Data Validation: Use orthogonal assays (e.g., SPR + enzymatic activity) to confirm target engagement .

- Open Science: Share crystallography data (e.g., CCDC entries) to aid SAR modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.